2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol
Overview
Description
2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol is an organic compound that belongs to the class of organofluorine compounds It features a benzene ring substituted with both a fluoro group and a trifluoromethyl group, along with an ethanol moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can enhance drug potency by forming key hydrogen bonding interactions with proteins .
Biochemical Pathways
Similar compounds have been shown to participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been reported to exhibit improved drug potency toward certain enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol .
Biochemical Analysis
Biochemical Properties
2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through hydrogen bonding and hydrophobic interactions. For instance, it can form complexes with Lewis bases such as tetrahydrofuran (THF) or pyridine through hydrogen bonding . These interactions can stabilize certain conformations of proteins or enzymes, potentially affecting their activity.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may interact with cell membrane receptors, altering signal transduction pathways. Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can occur through hydrogen bonding or hydrophobic interactions, leading to changes in the enzyme’s conformation and activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites in cells. The compound may be metabolized through oxidation or conjugation reactions, leading to the formation of different metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, the compound’s localization and accumulation within specific tissues can influence its activity and effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-(trifluoromethyl)benzaldehyde.
Reduction Reaction: The benzaldehyde is subjected to a reduction reaction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reduction process efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Reduction: Further reduction can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products:
Oxidation: Formation of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde or 2-[2-Fluoro-4-(trifluoromethyl)phenyl]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Formation of different alcohol derivatives.
Scientific Research Applications
2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenol
Comparison: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol is unique due to the presence of both fluoro and trifluoromethyl groups along with an ethanol moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various applications compared to its analogs.
Properties
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5,14H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPFABXJRPFKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268548 | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-78-0 | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886761-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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